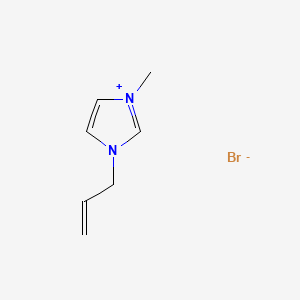

1-Allyl-3-methylimidazolium bromide

Descripción

Overview of Ionic Liquids in Contemporary Chemistry

Ionic liquids (ILs) are salts that exist in a liquid state at temperatures below 100 °C. wikipedia.orgsigmaaldrich.comnih.gov Unlike conventional molecular solvents, ILs are composed entirely of ions. wikipedia.org This ionic nature imparts a set of unique and desirable characteristics, such as negligible vapor pressure, a wide liquid range, high thermal stability, and good ionic conductivity. huntresearchgroup.org.ukresearchgate.net

The vanishingly low vapor pressure of ILs, including [AMIM]Br, is a direct consequence of the strong ionic bonds holding the cations and anions together, which require more energy to break compared to the weaker intermolecular forces in traditional molecular liquids. vaia.com This property makes them non-volatile and reduces the risk of air pollution and flammability associated with many organic solvents. sigmaaldrich.comresearchgate.netvaia.com Furthermore, many ILs are liquid over a broad temperature range, often exceeding 300 °C, from their low melting point to their decomposition temperature. sigmaaldrich.comrsc.org Their ionic composition also allows them to be excellent solvents for a variety of compounds and to exhibit high electrochemical stability, making them suitable for electrochemical applications. wikipedia.orghuntresearchgroup.org.uk

The history of ionic liquids dates back to 1914 with the discovery of ethylammonium (B1618946) nitrate (B79036) ([EtNH₃][NO₃]), which has a melting point of 12 °C. nih.govwiley-vch.de However, the "modern era" of ILs began with the development of 1-alkyl-3-methylimidazolium chloride-aluminum chloride systems in the 1970s and 1980s. wiley-vch.denih.gov A significant breakthrough occurred in 1992 with the introduction of air and water-stable 1-ethyl-3-methylimidazolium (B1214524) based ionic liquids, which greatly expanded their potential applications. nih.gov

Imidazolium-based cations have become one of the most studied and utilized cores for ILs. wiley-vch.de The tunability of their properties by modifying the alkyl substituents on the imidazolium (B1220033) ring has led to them being called "designer solvents." wiley-vch.de Early research focused on simple alkyl chains, like butyl and ethyl, but has since expanded to include functionalized side chains, such as the allyl group found in [AMIM]Br, to impart specific reactivity or properties. nih.govresearchgate.net This evolution has led to generations of ILs with tailored characteristics for applications ranging from synthesis and catalysis to biomass processing. nih.govresearchgate.net

Significance of the Allyl and Bromide Moieties in AMIMBr

The specific properties of 1-allyl-3-methylimidazolium (B1248449) bromide are directly influenced by its constituent parts: the allyl group on the cation and the bromide anion.

The presence of an allyl group (–CH₂–CH=CH₂) on the imidazolium cation introduces a site of unsaturation, which confers specific reactivity. This functional group can participate in various chemical reactions, such as polymerization, arylation, and hydrogenation. researchgate.net This reactivity allows [AMIM]Br to be used not just as a solvent but also as a building block for creating new materials like poly(ionic liquids) or for anchoring on solid supports.

From a physical property standpoint, the allyl group is known to influence the viscosity of the ionic liquid. Research has indicated that the presence of an allyl group can reduce viscosity compared to its saturated alkyl counterparts. researchgate.net This lower viscosity can be advantageous in applications like cellulose (B213188) dissolution, where it can accelerate the process. researchgate.net The allyl group also affects the solubility characteristics of the ionic liquid. While saturated aliphatic compounds generally have limited solubility in ILs, alkenes tend to show greater solubility, a property that can be exploited in separation processes. wikipedia.org

The anion plays a crucial role in determining the physicochemical properties of an ionic liquid, including its melting point, viscosity, and miscibility with other substances. sigmaaldrich.com The bromide anion (Br⁻) is a halide anion that engages in hydrogen bonding with the imidazolium cation, particularly with the acidic protons on the ring. nih.govmdpi.com These interactions are fundamental to the liquid's structure and properties.

Compared to other anions, bromide can confer specific characteristics. For instance, the choice of anion is a primary factor in determining water miscibility. mdpi.com Halide-based ILs like [AMIM]Br are often hydrophilic. iolitec.de The nature of the anion also dictates the strength of the ion-ion interactions, which in turn affects properties like melting point and conductivity. rsc.org In mixtures, smaller anions with stronger charge concentrations tend to compete for the most acidic hydrogen on the imidazolium cation. rsc.org

Distinction of AMIMBr from Related Imidazolium-Based Ionic Liquids

[AMIM]Br can be distinguished from other imidazolium-based ionic liquids primarily by the unique combination of its functional allyl cation and its bromide anion.

When compared to its saturated analogue, 1-butyl-3-methylimidazolium bromide ([BMIM]Br), the key difference is the reactive double bond in the allyl group of [AMIM]Br. This makes [AMIM]Br suitable for polymerization and other functionalization reactions where [BMIM]Br would be inert. researchgate.net Furthermore, physical properties differ; for example, increasing the alkyl chain length on the imidazolium cation generally leads to an increase in viscosity and a decrease in density due to less efficient packing. chim.it

Changing the anion from bromide to another, such as chloride ([AMIM]Cl) or bis(trifluoromethylsulfonyl)imide ([AMIM][NTf₂]), also results in significant changes in properties. While [AMIM]Cl is also a hydrophilic, polymerizable IL, its physical properties like density and melting point will differ from [AMIM]Br. iolitec.denih.gov In contrast, an IL like [AMIM][NTf₂] is hydrophobic and has a significantly different viscosity (35 cP at 25 °C) and density (1.494 g/cm³ at 29°C) compared to its halide counterparts. iolitec.deiolitec.de The choice of anion, therefore, fundamentally alters the IL's interaction with other substances and its bulk physical properties.

Physicochemical Data for 1-Allyl-3-methylimidazolium Bromide and Related Compounds

Table 1: Physicochemical Properties of this compound ([AMIM]Br)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₁BrN₂ | biosynth.comnih.gov |

| Molecular Weight | 203.08 g/mol | biosynth.comnih.gov |

| Melting Point | -12 °C (phase transition) / 127 °C | biosynth.comepa.gov |

| Boiling Point | 182 °C | epa.gov |

| Water Solubility | 0.646 mol/L | epa.gov |

| Refractive Index (n20/D) | 1.578 | sigmaaldrich.com |

Table 2: Comparison with Related Imidazolium Ionic Liquids

| Compound | Anion | Molecular Weight (g/mol) | Key Distinctions | Source |

|---|---|---|---|---|

| 1-Allyl-3-methylimidazolium Chloride | Cl⁻ | 158.63 | Hydrophilic, different halide interactions | nih.gov |

| 1-Butyl-3-methylimidazolium Bromide | Br⁻ | 219.12 | Saturated alkyl chain, lacks reactive double bond | nih.gov |

| 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | [NTf₂]⁻ | 403.32 | Hydrophobic, lower viscosity, different electrochemical window | iolitec.de |

Comparison with 1-Allyl-3-methylimidazolium Chloride ([Amim]Cl)

While sharing the same cation, 1-allyl-3-methylimidazolium, the properties of [Amim]Br differ from its chloride analog, 1-allyl-3-methylimidazolium chloride ([Amim]Cl), primarily due to the different anion. [Amim]Cl is a solid at room temperature with a melting point of 47 °C, whereas [Amim]Br is a liquid. iolitec.de This difference in the physical state at standard conditions is a critical distinction. Both ionic liquids are investigated for their ability to dissolve cellulose. wikipedia.orgresearchgate.net However, the choice between the bromide and chloride anion can influence the dissolution efficiency and the properties of the resulting solution. For instance, [Amim]Cl has been extensively studied as a solvent for the preparation of regenerated cellulose materials. researchgate.netsigmaaldrich.com

Table 2: Comparison of [Amim]Br and [Amim]Cl

| Property | This compound ([Amim]Br) | 1-Allyl-3-methylimidazolium Chloride ([Amim]Cl) |

|---|---|---|

| Anion | Bromide (Br⁻) | Chloride (Cl⁻) |

| Molecular Weight | 203.08 g/mol alfa-chemistry.comsigmaaldrich.com | 158.63 g/mol wikipedia.org |

| Melting Point | -52.5 °C chemicalbook.com | 47 °C iolitec.de |

| Physical State (at RT) | Liquid biosynth.com | Solid wikipedia.org |

Differentiation from 1-Butyl-3-methylimidazolium Bromide ([Bmim]Br) and Other Alkyl-Substituted Analogs

The differentiation of [Amim]Br from 1-butyl-3-methylimidazolium bromide ([Bmim]Br) and other alkyl-substituted analogs lies in the nature of the substituent at the N-1 position of the imidazolium ring. In [Amim]Br, this is an allyl group (-CH2-CH=CH2), while in [Bmim]Br, it is a butyl group (-CH2-CH2-CH2-CH3). researchgate.netnih.gov This structural variation, specifically the presence of a double bond in the allyl group of [Amim]Br, introduces a site for potential polymerization or other chemical reactions that are not available in the saturated alkyl chains of its analogs. nih.gov The length and nature of the alkyl chain in imidazolium-based ionic liquids are known to significantly influence their physical properties such as viscosity, density, and thermal stability. For instance, studies on various 1-alkyl-3-methylimidazolium bromide ionic liquids have shown that the length of the alkyl chain can affect their toxicological profiles and interactions with biological systems. nih.govnih.gov

Scope and Objectives of Research on AMIMBr

Research on this compound is driven by its potential applications in various scientific and industrial fields. A primary area of investigation is its use as a solvent. Specifically, it has been shown to be effective in dissolving natural polymers like cellulose and chitin (B13524), which are typically insoluble in common solvents. sigmaaldrich.combiosynth.comchemicalbook.com This property is crucial for the development of novel materials and for the processing of biomass.

Another significant research focus is its application in electrochemistry. [Amim]Br is used in the preparation of methylimidazolium-based ionic liquids with different anions to serve as electrolytes in graphene nanosheet-based supercapacitors. alfa-chemistry.comsigmaaldrich.com The unique properties of ionic liquids, including their ionic conductivity and electrochemical stability, make them promising candidates for energy storage devices.

Furthermore, [Amim]Br is being explored for its potential role in the oil and gas industry. Research indicates its utility in drilling fluids to improve the wettability and hydration properties of shale, which can enhance wellbore stability. researchgate.net The ability of the ionic liquid to interact with clay structures is a key aspect of this application. researchgate.net The presence of the reactive allyl group also opens up possibilities for its use as a monomer in the synthesis of poly(ionic liquid)s, a class of polymers with unique properties. nih.gov

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-methyl-3-prop-2-enylimidazol-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.BrH/c1-3-4-9-6-5-8(2)7-9;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFDZFIZKMEUGI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CC=C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459418 | |

| Record name | 1-Allyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31410-07-8 | |

| Record name | 1-Allyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-3-methylimidazolium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Allyl 3 Methylimidazolium Bromide

Established Synthetic Protocols for AMIMBr

The primary and most established method for synthesizing 1-allyl-3-methylimidazolium (B1248449) bromide is through the quaternization of 1-methylimidazole (B24206) with allyl bromide. This reaction involves the formation of a new carbon-nitrogen bond, resulting in the desired imidazolium (B1220033) salt.

Quaternization of 1-Methylimidazole with Allyl Bromide: Reaction Mechanism and Kinetics

The reaction between 1-methylimidazole and allyl bromide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. researchgate.netsphinxsai.com

The rate of this SN2 reaction is dependent on the concentration of both reactants, 1-methylimidazole and allyl bromide, following second-order kinetics. sphinxsai.com The rate law can be expressed as: Rate = k[1-methylimidazole][allyl bromide].

The yield and purity of the resulting 1-allyl-3-methylimidazolium bromide are significantly influenced by several key reaction conditions:

Molar Ratio: An excess of the alkylating agent, allyl bromide, is often used to ensure complete conversion of the 1-methylimidazole. Studies on the analogous synthesis of 1-allyl-3-methylimidazolium chloride have shown that increasing the molar ratio of allyl chloride to 1-methylimidazole from 1.2:1 to 2:1 significantly reduces the amount of unreacted imidazole (B134444), thereby improving the purity of the final product. researchgate.net

Temperature: The reaction rate is directly proportional to the temperature. However, excessively high temperatures can lead to the decomposition of the product and the formation of impurities. For instance, in the microwave-assisted synthesis of 1-allyl-3-methylimidazolium chloride, temperatures above 180°C led to decomposition. researchgate.net

Duration: The reaction time is inversely related to the temperature. Higher temperatures generally require shorter reaction times to achieve high yields. For conventional heating methods like reflux, reaction times can extend for several hours. eurekaselect.com

Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere, such as nitrogen, can help to prevent side reactions and the formation of colored impurities, particularly at elevated temperatures.

Optimization of Synthetic Parameters for High Yield and Purity

To maximize the yield and purity of this compound, careful optimization of the synthetic parameters is essential. This involves selecting the appropriate heating method and fine-tuning the reaction conditions.

Conventional synthesis of imidazolium-based ionic liquids typically involves heating the reactants under reflux for extended periods. eurekaselect.com This method is straightforward and widely used, but it often requires longer reaction times and can lead to lower yields compared to more advanced techniques. sphinxsai.com The prolonged exposure to high temperatures can also result in the formation of byproducts, necessitating more extensive purification steps.

Microwave-assisted synthesis has emerged as a highly efficient alternative to conventional heating for the production of ionic liquids. sphinxsai.comeurekaselect.com Microwave irradiation directly heats the reaction mixture, leading to rapid and uniform heating. researchgate.net This results in significantly shorter reaction times, often reduced from hours to minutes, and frequently leads to higher yields and purities. sphinxsai.comresearchgate.net

For the synthesis of 1-allyl-3-methylimidazolium chloride, a close analog of the bromide salt, microwave irradiation has been shown to be highly effective. The table below, based on data from the synthesis of the chloride analog, illustrates the impact of different reaction conditions on the outcome of the microwave-assisted synthesis.

Optimization of Microwave-Assisted Synthesis of 1-Allyl-3-methylimidazolium Chloride

| Molar Ratio (Allyl Chloride : 1-Methylimidazole) | Temperature (°C) | Duration (min) | Yield (%) | Purity Comment |

|---|---|---|---|---|

| 1.2 : 1 | 100 | 10 | - | Small amount of unreacted imidazole observed |

| 1.5 : 1 | 100 | 10 | - | Reduced amount of unreacted imidazole |

| 2 : 1 | 100 | 10 | 75 | Good purity, minimal unreacted imidazole |

| - | 180 | 0.5 | - | Not a clean reaction |

| - | 180 | >5 | - | Decomposition observed |

Data adapted from the microwave-assisted synthesis of 1-allyl-3-methylimidazolium chloride. researchgate.net

The data clearly demonstrates that a higher molar ratio of the alkylating agent and a carefully controlled temperature are crucial for achieving a high yield and purity in a short amount of time using microwave-assisted synthesis.

Purification and Characterization of Synthesized AMIMBr

The synthesis of this compound typically results in a product that requires purification to remove unreacted starting materials and impurities. Following purification, the structural integrity and identity of the compound are confirmed using various spectroscopic techniques.

After synthesis, the crude AMIMBr is commonly subjected to a purification process to achieve the desired level of purity, often greater than 97%. A standard purification protocol involves washing the product with a suitable organic solvent to remove non-ionic impurities. Ethyl acetate (B1210297) is frequently employed for this purpose due to the low solubility of the ionic liquid in it, which allows for the effective removal of less polar starting materials like unreacted 1-methylimidazole and allyl bromide.

The purification process is generally as follows:

The crude product is washed multiple times with a solvent such as ethyl acetate or diethyl ether. rsc.org

Any residual solvent from the washing step is removed.

The purified ionic liquid is then dried under high vacuum at an elevated temperature, typically between 80-90°C, for an extended period (40-48 hours) to eliminate any remaining volatile impurities and water. google.com This step is crucial as water content can significantly affect the physicochemical properties of the ionic liquid.

The molecular structure of the synthesized and purified this compound is unequivocally identified through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for 1-Allyl-3-methylimidazolium Cation

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH -N (Imidazolium Ring) | ~9.0-10.0 | Singlet |

| N-CH =CH -N (Imidazolium Ring) | ~7.5-7.8 | Multiplet/Two singlets |

| CH ₂-CH=CH₂ (Allyl) | ~6.0 | Multiplet |

| CH₂-CH=CH ₂ (Allyl) | ~5.3 | Multiplet |

| N-CH ₂ (Allyl) | ~4.8 | Doublet |

| N-CH ₃ (Methyl) | ~3.9 | Singlet |

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of AMIMBr will show characteristic absorption bands for the C-H bonds of the alkyl and allyl groups, the C=C bond of the allyl group, and the C=N and C-N bonds within the imidazolium ring. researchgate.netnih.gov

Interactive Data Table: Typical IR Absorption Bands for 1-Allyl-3-methylimidazolium Cation

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretching (Imidazolium Ring) | 3100-3200 |

| C-H stretching (Aliphatic) | 2850-3000 |

| C=C stretching (Allyl) | ~1640 |

| C=N stretching (Imidazolium Ring) | ~1570 |

| Imidazolium Ring Bending | ~730 and ~930 |

Derivatization and Anion Metathesis Reactions of AMIMBr

One of the most significant chemical transformations of this compound is the exchange of its bromide anion for other anions. This process, known as anion metathesis or anion exchange, is a powerful method for tuning the physicochemical properties of the ionic liquid.

The synthesis of derivatives via anion exchange is typically achieved by reacting AMIMBr with a salt containing the desired new anion. The reaction often relies on the precipitation of an insoluble salt, which drives the reaction to completion. For instance, reacting AMIMBr with a sodium or potassium salt of the desired anion (Y⁻) in a suitable solvent will lead to the formation of the new ionic liquid [Amim]Y and the precipitation of sodium or potassium bromide.

A common derivative of AMIMBr is 1-allyl-3-methylimidazolium tetrafluoroborate (B81430) ([Amim]BF₄). It is synthesized by reacting AMIMBr with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) or silver tetrafluoroborate (AgBF₄), in a solvent like acetone (B3395972) or water. rsc.org If NaBF₄ is used, the by-product NaBr has low solubility in many organic solvents and can be filtered off.

[Amim]BF₄ and similar tetrafluoroborate ionic liquids are explored for various applications. Their properties, such as electrochemical stability and ionic conductivity, make them suitable for use as electrolytes in electrochemical devices like supercapacitors. sigmaaldrich.com

The bromide anion in AMIMBr can be replaced by a wide variety of other anions, leading to a large family of ionic liquids with tailored properties. The choice of anion significantly influences properties like viscosity, melting point, solubility, and thermal stability.

A notable example is the synthesis of 1-allyl-3-methylimidazolium dicyanamide (B8802431) ([Amim][N(CN)₂]). roco.globalsigmaaldrich.com This is achieved through an anion exchange reaction with a dicyanamide salt, such as sodium or potassium dicyanamide. [Amim][N(CN)₂] has been studied for its thermodynamic properties and its potential as a solvent in separation processes. roco.global

Another documented derivative is 1-allyl-3-methylimidazolium bicarbonate ([Amim][HCO₃]), which has been successfully synthesized and characterized. researchgate.net By analogy with other imidazolium systems, a vast array of other derivatives with anions such as acetate, chloride, and various carboxylates can also be prepared from AMIMBr. rsc.orgnih.gov

Interactive Data Table: Examples of Ionic Liquid Derivatives from AMIMBr

| Derivative Name | Abbreviation | Anion |

| 1-Allyl-3-methylimidazolium Tetrafluoroborate | [Amim]BF₄ | Tetrafluoroborate (BF₄⁻) |

| 1-Allyl-3-methylimidazolium Dicyanamide | [Amim][N(CN)₂] | Dicyanamide (N(CN)₂⁻) |

| 1-Allyl-3-methylimidazolium Bicarbonate | [Amim][HCO₃] | Bicarbonate (HCO₃⁻) |

| 1-Allyl-3-methylimidazolium Chloride | [Amim]Cl | Chloride (Cl⁻) |

Reactivity of the Allyl Group in Chemical Transformations

The presence of the allyl group, a three-carbon unit containing a double bond, imparts significant reactivity to the this compound molecule. This double bond is susceptible to attack by various reagents, allowing for the introduction of new functional groups or the formation of long-chain polymers. The electron-withdrawing nature of the imidazolium ring can influence the reactivity of the allyl group compared to simple alkenes.

Polymerization and Copolymerization Reactions

The allyl group of this compound can participate in polymerization reactions, leading to the formation of poly(ionic liquid)s (PILs). These polymers combine the intrinsic properties of ionic liquids, such as high ionic conductivity and thermal stability, with the mechanical properties of polymers.

Homopolymerization: The homopolymerization of this compound can be initiated through free-radical polymerization. While detailed studies specifically on the homopolymerization of this exact monomer are not extensively reported in the reviewed literature, the general mechanism for the free-radical polymerization of allyl monomers involves the use of initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) at elevated temperatures. researchgate.net However, the polymerization of allylic monomers can sometimes be challenging due to degradative chain transfer, which can lead to low molecular weight polymers.

Copolymerization: this compound can be copolymerized with various vinyl monomers to produce copolymers with tailored properties. For instance, copolymerization with common monomers like methyl methacrylate (B99206) (MMA) and styrene (B11656) can be achieved. Research on the copolymerization of a similar monomer, allyl azide (B81097), with styrene and methyl methacrylate has been conducted using γ-radiation at 0°C, resulting in copolymers with narrow molecular weight distributions. researchgate.net This suggests that similar controlled polymerization techniques could potentially be applied to this compound.

In a study on the free-radical copolymerization of methyl methacrylate with allyl methacrylate, it was observed that the presence of a crosslinking agent influences the gel effect during polymerization. researchgate.net While not a direct study on this compound, this provides insight into the general behavior of allyl-containing monomers in copolymerization with acrylics.

| Monomer 1 (M1) | Monomer 2 (M2) | Polymerization Method | Initiator/Catalyst | Key Findings |

| Allyl Azide | Styrene | γ-radiation | - | Formation of copolymers with narrow molecular weight distribution (PDI < 1.3) and preservation of the azide group. researchgate.net |

| Allyl Azide | Methyl Methacrylate | γ-radiation | - | Incorporation of up to 18% of the allyl azide moieties in the final polymer chain. researchgate.net |

| Methyl Methacrylate | Allyl Methacrylate | Free-radical | Not specified | The concentration of the allyl crosslinking agent affects the autoacceleration and autoretardation of the polymerization. researchgate.net |

Other Functional Group Transformations

Beyond polymerization, the allyl group of this compound is a substrate for a variety of other chemical transformations, allowing for the introduction of diverse functionalities.

Thiol-Ene Reaction: The thiol-ene reaction is a highly efficient and often "click" type reaction involving the addition of a thiol across the double bond of the allyl group. wikipedia.org This reaction can be initiated by radicals (light or thermal initiators) or by a base/nucleophile (Michael addition). wikipedia.org The radical-mediated thiol-ene reaction typically proceeds via an anti-Markovnikov addition, yielding a thioether. This reaction is advantageous due to its high yield, stereoselectivity, and rapid reaction rate under mild conditions. wikipedia.org It has been utilized in the synthesis of polymers and for surface modification. wikipedia.org For instance, the radical addition of thiols to allyl-trialkoxysilanes results in beta-addition products. nih.gov

Hydrosilylation: Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across the double bond of the allyl group. wikipedia.org This reaction is a significant method for the synthesis of organosilicon compounds and is commonly catalyzed by transition metal complexes, particularly those of platinum. wikipedia.org The reaction typically follows an anti-Markovnikov addition pathway. wikipedia.org Research on the hydrosilylation of allyl chloride with trichlorosilane (B8805176) has shown that rhodium(I) catalysts can achieve high efficiency and selectivity. nih.gov

Epoxidation: The double bond of the allyl group can be converted into an epoxide, a three-membered ring containing an oxygen atom. This transformation is commonly achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comic.ac.uk The epoxidation of alkenes with peroxyacids is a concerted and stereospecific reaction, meaning the stereochemistry of the alkene is retained in the epoxide product. ic.ac.uk

Hydroformylation: This reaction introduces a formyl group (-CHO) and a hydrogen atom across the double bond of the allyl group. It is a commercially important process for the production of aldehydes. The reaction is typically catalyzed by rhodium or cobalt complexes. While not specifically detailed for this compound in the provided context, it is a general reaction for alkenes.

| Reaction Type | Reagent(s) | Catalyst/Initiator | Product Functional Group | Key Features |

| Thiol-Ene Reaction | Thiol (R-SH) | Radical initiator or Base/Nucleophile | Thioether | High yield, stereoselective, rapid, anti-Markovnikov addition (radical). wikipedia.org |

| Hydrosilylation | Hydrosilane (R3Si-H) | Platinum or Rhodium complexes | Alkylsilane | Anti-Markovnikov addition is common. wikipedia.orgnih.gov |

| Epoxidation | Peroxyacid (e.g., m-CPBA) | - | Epoxide | Stereospecific, concerted mechanism. masterorganicchemistry.comic.ac.uk |

| Hydroformylation | H2, CO | Rhodium or Cobalt complexes | Aldehyde | Industrially significant for aldehyde synthesis. |

Advanced Research Applications of 1 Allyl 3 Methylimidazolium Bromide

Biomass Dissolution and Processing Technologies

AMIMBr is recognized for its capacity to dissolve large, structured polysaccharides that are insoluble in conventional solvents. This capability is central to its use in developing sustainable technologies for converting raw biomass into valuable materials and chemical feedstocks. The dissolution process in AMIMBr disrupts the complex, hydrogen-bonded structures of these biopolymers, making them accessible for further modification and processing.

AMIMBr has been identified as an effective solvent for both cellulose (B213188) and chitin (B13524), the two most abundant polysaccharides on Earth. scirp.orgresearchgate.net Chitin, in particular, shows notable solubility in AMIMBr. Research has demonstrated that AMIMBr can dissolve chitin at concentrations up to 4.8% by weight when heated, a significant achievement given chitin's poor solubility in most solvents. scirp.orgresearchgate.net This dissolution capability is crucial for the processing and utilization of chitin from sources like crustacean shells, which are often discarded as waste. researchgate.netresearchgate.net Similarly, imidazolium-based ionic liquids with a chloride anion, such as 1-allyl-3-methylimidazolium (B1248449) chloride (AMIMCl), are also powerful solvents for cellulose, indicating the effectiveness of the imidazolium (B1220033) cation structure in these processes. researchgate.netscientific.net

The dissolution of polysaccharides like cellulose and chitin in AMIMBr is primarily driven by the disruption of their extensive intermolecular and intramolecular hydrogen bonding networks. researchgate.netrsc.org Molecular dynamics (MD) simulations have provided detailed insights into this mechanism at the molecular level. rsc.org

For chitin, the process involves a synergistic action of the AMIM⁺ cation and the Br⁻ anion:

Anion (Br⁻) Action : The bromide anions are the primary agents that break the strong hydrogen bonds between chitin chains, particularly those involving the acetamido groups. rsc.org

Cation (AMIM⁺) Action : The 1-allyl-3-methylimidazolium cations then interact with the polysaccharide chains, effectively shielding them and preventing them from re-forming the crystalline structure. rsc.org

A similar mechanism is observed in cellulose dissolution by related imidazolium chloride ionic liquids, where the chloride anion plays the critical role in disrupting hydrogen bonds, while the cation stabilizes the dissolved cellulose chains. nih.gov The combined effect of both ions is essential for the efficient breakdown of the rigid, crystalline structure of these biopolymers. rsc.orgnih.gov

When the concentration of chitin in AMIMBr is increased beyond its dissolution limit (e.g., to 6.5-10.7 wt%), the mixture does not form a true solution but instead organizes into a viscous, gel-like material known as an ion gel. scirp.orgresearchgate.net These ion gels are formed by heating a mixture of chitin and AMIMBr, resulting in a stable, semi-solid material. researchgate.net

These polysaccharide-ionic liquid systems serve as versatile platforms for creating novel composite materials.

Nanofiber Fabrication : Chitin nanofibers can be fabricated by regenerating the chitin from the ion gel using an anti-solvent like methanol. scirp.org

Composite Films : By co-regenerating a mixture of chitin and another polymer, such as polyvinyl alcohol (PVA), dissolved in the AMIMBr system, composite films can be produced. scirp.org

Composite Hydrogels : Amorphous chitin can be combined with other natural polymers like agarose (B213101) to form injectable composite hydrogels with potential for biomedical applications, such as tissue engineering. nih.gov The principle of combining nanofillers like cellulose nanocrystals and chitin nanofibers in a polymer matrix (e.g., PVA) has also been shown to create hydrogels with enhanced mechanical properties due to synergistic reinforcement. nih.gov

Lignocellulosic biomass, primarily composed of cellulose, hemicellulose, and lignin, is a key renewable resource. tennessee.edu However, its rigid and complex structure makes it resistant to degradation. tennessee.edu Ionic liquids like AMIMBr are used as solvents in pretreatment processes to "activate" the biomass by disrupting this structure, thereby separating the main components for further use. tennessee.edunih.gov This fractionation is a critical step in integrated biorefineries, which aim to utilize the entire feedstock to produce fuels and value-added chemicals. tennessee.edu The process often involves dissolving the biomass in the ionic liquid and then selectively precipitating the components by adding an anti-solvent. researchgate.netcsic.es

Treating wood with AMIMBr has been shown to effectively release polysaccharides, particularly hemicelluloses like mannans and xylans, which are tightly associated with cellulose and lignin. gavinpublishers.com The effectiveness of this release is influenced by process conditions such as temperature.

Studies on Douglas-fir wood dissolution showed that treatment with AMIMBr at 80°C resulted in significant labeling levels for hemicelluloses (mannans and xylans) and pectins, indicating their successful release and solubilization while preserving their structure. gavinpublishers.comscirp.org Increasing the temperature generally enhances the dissolution and dissociation of these hemicelluloses from the other cell wall components. scirp.org However, higher temperatures can sometimes lead to the degradation or modification of more sensitive polymers like pectins. gavinpublishers.com Therefore, a treatment at 80°C with AMIMBr represents a good compromise for releasing a broad range of wood polysaccharides. gavinpublishers.com

The effectiveness of AMIMBr for biomass processing is often benchmarked against other common imidazolium-based ionic liquids. The choice of both the cation and the anion significantly influences the solvent's properties and its interaction with biomass components. tennessee.edunih.gov

| Ionic Liquid | Biomass Type | Key Findings | Reference(s) |

| [AMIM]Br | Douglas-fir wood | Good release of mannans and xylans at 80°C, preserving polymer structure. | gavinpublishers.com, scirp.org |

| [AMIM]Cl | Pine wood powder | Capable of completely dissolving wood powder (8% w/w) at 80°C. | scirp.org |

| [AMIM][HCOO] | Hybrid poplar | Showed 40% higher biomass solubility than [EMIM][CH₃COO]. Better suited for direct dissolution and product formation. | tennessee.edu, nih.gov |

| [EMIM][CH₃COO] | Hybrid poplar, Barley straw | Highly effective for biomass "activation" and fractionation. Leads to higher cellulose conversion compared to [AMIM][HCOO] in activation processes. | tennessee.edu, nih.gov, nih.gov |

| [EMIM]Br | Douglas-fir wood | Provided good release of polysaccharides at 80°C, but pectin (B1162225) labeling disappeared at 100°C. | gavinpublishers.com |

| [BMIM]Cl | Lignocellulosic biomass | A commonly used ionic liquid for biomass pretreatment. | tennessee.edu, nih.gov |

Extraction of Bioactive Compounds from Natural Sources

The efficacy of 1-allyl-3-methylimidazolium bromide ([Amim]Br) and its analogues, such as 1-allyl-3-methylimidazolium chloride ([Amim]Cl), as solvents for natural polymers highlights their potential in extracting bioactive compounds. [Amim]Br has been successfully used to dissolve chitin, one of nature's most abundant and recalcitrant polysaccharides, to form weak gels. researchgate.netdocumentsdelivered.com This dissolution capability is significant, as finding effective solvents for chitin has been a long-standing challenge. mdpi.com Research has shown that [Amim]Br can dissolve chitin at concentrations of 5-7% (w/w) at 100°C, enabling the formation of ion gels and the subsequent regeneration of chitin nanofibers. researchgate.netmdpi.com

Similarly, the chloride analogue, [Amim]Cl, has proven to be a powerful solvent for extracting cellulose directly from various wood chips, including pine and poplar. nih.govnih.gov It can dissolve wood by disrupting the extensive hydrogen-bond network within lignocellulose, allowing for the isolation of cellulose with high purity. nih.gov The extraction rate from pine wood can reach up to 62% under optimized conditions. nih.gov

While direct studies on the extraction of smaller bioactive molecules like flavonoids using [Amim]Br are not extensively documented, the broader class of imidazolium-based ionic liquids is widely used for this purpose. researchgate.netunivpancasila.ac.id Techniques such as ionic liquid-based ultrasound-assisted extraction (ILUAE) have shown improved efficiency in extracting compounds like flavonoids and polysaccharides from various plant sources. researchgate.netunivpancasila.ac.idacs.orgnih.gov Given the demonstrated ability of [Amim]Br and [Amim]Cl to dissolve complex natural polymers, their potential as effective solvents in the extraction of a wider range of bioactive compounds from natural matrices is an area of active research interest. mdpi.comnih.gov

Catalysis and Reaction Media in Organic Synthesis

This compound ([Amim]Br) and its derivatives serve as highly effective catalysts and reaction media in organic synthesis, most notably in the chemical recycling of polymers.

[Amim]Br as a Solvent and Catalyst in Various Chemical Reactions

The utility of [Amim]Br extends to its role as both a solvent and a catalyst, a common feature of task-specific ionic liquids. sigmaaldrich.com Its function is particularly prominent when used to form halometallate ionic liquids. These derivatives, such as those containing zinc or cobalt, act as powerful Lewis acid catalysts. researchgate.netrevmaterialeplastice.ro The mechanism often involves a synergistic effect between the imidazolium cation and the anion. ekb.egresearchgate.net The cation interacts with electron-rich centers, like the carbonyl oxygen in an ester, while the anion can activate other reactants. ekb.egrsc.org This dual activation pathway is central to its catalytic efficiency.

The catalytic activity of [Amim]Br-based systems leads to a significant enhancement in reaction rates and product yields under milder conditions compared to traditional methods. A prime example is the glycolysis of poly(ethylene terephthalate) (PET). When using the derivative 1-allyl-3-methylimidazolium trichlorozincate ([amim][ZnCl3]) as a catalyst, a complete 100% conversion of PET can be achieved in just 1.25 hours at a relatively low temperature of 175°C. researchgate.net This process yields bis(hydroxyethyl) terephthalate (B1205515) (BHET), the primary monomer, with a high selectivity of 80.1%. researchgate.net These results demonstrate a substantial improvement over conventional catalysts and other ionic liquids, which often require longer reaction times and higher temperatures to achieve similar conversion rates. researchgate.net

Currently, there is a lack of specific research findings in the available scientific literature regarding the application of this compound or its derivatives in phosphorylation and dephosphorylation reactions. These processes are crucial in biological signaling, and while ionic liquids are explored in biocatalysis, the specific role of [Amim]Br in these particular enzymatic or chemical transformations has not been documented.

Application in Glycolysis of Poly(ethylene terephthalate) (PET)

The chemical recycling of PET via glycolysis is one of the most well-documented and promising applications for [Amim]Br-based catalysts. researchgate.netnih.gov Glycolysis is a depolymerization process that breaks down PET into its monomer, bis(hydroxyethyl) terephthalate (BHET), using ethylene (B1197577) glycol. researchgate.netqub.ac.uk This monomer can then be purified and used to produce new, high-quality PET. nih.gov

A series of 1-allyl-3-methylimidazolium halometallate ionic liquids, including those with zinc ([amim][ZnCl3]) and cobalt ([amim][CoCl3]), have been synthesized and proven to be highly efficient catalysts for this reaction. researchgate.net The process is typically carried out under atmospheric pressure at temperatures between 175°C and 180°C. researchgate.net The high catalytic activity allows for rapid depolymerization and high yields of BHET, which can be easily separated from the ionic liquid catalyst, facilitating catalyst recycling. researchgate.net

Table 1: Performance of 1-Allyl-3-methylimidazolium Halometallate Catalysts in PET Glycolysis

| Catalyst | Temperature (°C) | Time (h) | PET Conversion (%) | BHET Selectivity (%) |

|---|---|---|---|---|

| [amim][ZnCl3] | 175 | 1.25 | 100 | 80.1 |

Data sourced from research on 1-allyl-3-methylimidazolium halometallate ionic liquids as catalysts. researchgate.net

When compared to other catalysts, 1-allyl-3-methylimidazolium halometallates demonstrate superior performance. Traditional metal salt catalysts like zinc acetate (B1210297) [Zn(Ac)2] and other conventional ionic liquids are significantly less effective. researchgate.net

For example, research shows that 1-butyl-3-methylimidazolium bromide ([bmim]Br), another common ionic liquid, requires 8 hours at 180°C to achieve 100% PET conversion. researchgate.net In stark contrast, [amim][ZnCl3] achieves the same conversion in only 1.25 hours at a lower temperature of 175°C. researchgate.net Similarly, neutral ionic liquids like 1-butyl-3-methylimidazolium chloride ([bmim]Cl) show almost no catalytic activity for PET glycolysis under similar conditions, whereas Lewis basic ionic liquids like 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) show good activity but are still outperformed by the [amim]-based halometallate systems. researchgate.netekb.eg The enhanced activity of the allyl-substituted imidazolium catalysts is attributed to the synergistic effects of the cation, the metal-containing anion, and potentially the reactivity of the allyl group itself. researchgate.netrsc.org

Table 2: Comparative Efficacy of Various Catalysts in PET Glycolysis

| Catalyst | Type | Temperature (°C) | Time (h) | PET Conversion (%) |

|---|---|---|---|---|

| [amim][ZnCl3] | Allyl-Imidazolium IL | 175 | 1.25 | 100 |

| [bmim]Br | Butyl-Imidazolium IL | 180 | 8 | 100 |

| [bmim]Cl | Butyl-Imidazolium IL | 180 | 2 | No Glycolysis |

| Zn(Ac)2 | Traditional Metal Salt | 180 | 2 | ~60 |

Data compiled from studies on PET glycolysis using various ionic liquid and traditional catalysts. researchgate.netekb.eg

Synergistic Catalytic Effects of Anions and Cations

In the realm of catalysis, the efficacy of ionic liquids like this compound often stems from the cooperative, or synergistic, interaction between its constituent cation and anion. This is not merely a case of an inert solvent; both ions can actively participate in the reaction mechanism. Theoretical studies using density functional theory (DFT) on 1-allyl-3-methylimidazolium ([Amim]⁺) based ionic liquids reveal that the cation and anion are linked through specific interactions, including hydrogen bonds. nih.gov The imidazolium ring's acidic protons, particularly the one at the C2 position, can form hydrogen bonds with the anion or other species in the reaction mixture. nih.govresearchgate.net

This synergistic action has been demonstrated in various catalytic processes. For instance, in the glycolysis of poly(ethylene terephthalate) (PET), an ionic liquid catalyst featuring the [Amim]⁺ cation was shown to be highly effective due to the combined effect of the cation and the anion. The interaction involves the imidazolium cation activating the substrate, while the anion also plays a crucial role in the catalytic cycle. This dual functionality enhances both the reaction rate and the yield of the desired product. The ability of the cation and anion to work in concert allows for a more efficient catalytic system compared to traditional catalysts where only one component is active.

Role as an Auxiliary Solvent in Specific Organic Transformations

Beyond its catalytic potential, this compound serves as a highly effective auxiliary solvent in certain organic transformations, particularly those involving recalcitrant biopolymers. sigmaaldrich.comsigmaaldrich.com Its ability to dissolve materials that are insoluble in common aqueous or organic solvents opens up new avenues for their processing and modification.

A prime example is the dissolution of cellulose. A closely related ionic liquid, 1-allyl-3-methylimidazolium chloride ([Amim]Cl), has been identified as a powerful, non-derivatizing solvent for cellulose. It can readily dissolve untreated cellulose, allowing for its regeneration into materials with good mechanical properties. sigmaaldrich.com This process is significant because [Amim]Cl is non-volatile and can be easily recycled, offering a greener alternative for producing regenerated cellulose materials. Similarly, [Amim]Br can be used to prepare weak gels of chitin and composite gels of chitin/cellulose. sigmaaldrich.comsigmaaldrich.com In these applications, the ionic liquid does not just act as a passive medium but its unique solvation properties actively facilitate the transformation of the biopolymer's physical state.

Furthermore, imidazolium-based ionic liquids with bromide anions have been successfully employed as both the solvent and the halogen source in hydrohalogenation reactions of alkenes. messiah.edu This dual role simplifies the reaction setup, reduces waste, and overcomes challenges associated with traditional methods. messiah.edu

Electrochemical Systems and Devices

The unique properties of ionic liquids, such as low volatility, high thermal stability, and intrinsic ionic conductivity, make them highly suitable for electrochemical applications. youtube.comresearchgate.net this compound and its derivatives are actively being explored in this domain, particularly as electrolytes in energy storage systems and for sensing applications.

Utilization of AMIMBr as an Electrolyte in Energy Storage Devices

[Amim]Br is a key precursor in the synthesis of electrolytes for energy storage devices. sigmaaldrich.comsigmaaldrich.com Its tunable nature allows for the creation of various methylimidazolium-based ionic liquids with different anions, tailored for specific electrochemical applications. sigmaaldrich.comsigmaaldrich.com The inherent properties of imidazolium-based electrolytes, such as non-flammability and wide electrochemical potential windows, address critical safety and performance issues in modern batteries and supercapacitors. researchgate.netmdpi.com

Application in Supercapacitors and Batteries

Research has specifically highlighted the use of this compound as a starting material for preparing electrolytes for graphene nanosheet-based supercapacitors. sigmaaldrich.comsigmaaldrich.com In a study focusing on various 1-allyl-3-methylimidazolium-based ionic liquids, devices using these electrolytes with graphene electrodes delivered high specific capacitances and energy densities. researchgate.net For instance, a supercapacitor using 1-allyl-3-methylimidazolium dicyanamide (B8802431) (AMIM-DCA), derived from the [Amim]⁺ cation, exhibited a high specific capacitance and the highest energy density among the tested electrolytes. researchgate.net This superior performance was linked to the compatibility between the planar structure of the dicyanamide anion and the 2D graphene network, which facilitates the reversible adsorption and desorption of ions during charge and discharge cycles. researchgate.net Such findings position these electrolytes as promising candidates for high-capacity and reliable energy storage applications. researchgate.net

Ionic Conductivity and Thermal Stability Considerations

For any electrolyte, ionic conductivity and thermal stability are paramount for performance and safety.

Ionic Conductivity: The conductivity of ionic liquids is influenced by factors like viscosity, ion mobility, and temperature. researchgate.net For 1-allyl-3-methylimidazolium bicarbonate ([amim][HCO₃]), a related ionic liquid, conductivity was observed to increase with rising temperature, a trend that follows the Arrhenius equation. researchgate.net This is because higher temperatures reduce the viscosity of the liquid, thereby increasing the mobility of the ions. researchgate.net Similarly, studies on other 1-alkyl-3-methylimidazolium bromide ionic liquids show that conductivity is dependent on the alkyl chain length and the presence of co-solvents. physchemres.orgelectrochemsci.org

| Ionic Liquid | Conditions | Key Finding | Reference |

|---|---|---|---|

| 1-allyl-3-methyl-imidazolium bicarbonate | 273.15 K to 343.15 K | Ionic conductivity increases with increasing temperature and solvent concentration. | researchgate.net |

| 1-butyl-3-methylimidazolium bromide | 298 K to 373 K in various co-solvents | Conductivity increases with temperature. Addition of co-solvents like water and ethanol (B145695) increases conductivity. | electrochemsci.org |

| 1-allyl-3-methylimidazolium dicyanamide | 298 K | Exhibits high ionic conductivity of 15.59 mS·cm⁻¹. | researchgate.net |

Thermal Stability: While fast-scan thermogravimetric analysis (TGA) often indicates high onset decomposition temperatures for imidazolium bromides (e.g., around 553 K for [BMIM]Br), long-term isothermal studies reveal that decomposition can occur at significantly lower temperatures. researchgate.net For example, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) shows degradation after prolonged heating at 150 °C. mdpi.com This is a critical consideration for devices that operate at elevated temperatures for extended periods. The thermal stability of an ionic liquid is also affected by its purity and the presence of other substances. For instance, in one study, the presence of [Amim]Br was found to decrease the thermal stability of the protein ferrocytochrome c. aip.org

| Ionic Liquid | Method | Observation | Reference |

|---|---|---|---|

| 1-n-butyl-3-methylimidazolium bromide ([BMIM]Br) | Long-term isothermal TGA | Appreciable decomposition occurs at temperatures lower than the fast-scan onset temperature. | researchgate.net |

| 1-n-octyl-3-methylimidazolium bromide ([OMIM]Br) | Long-term isothermal TGA | Shows linear mass loss over time at temperatures between 260-300 °C (533–573 K). | researchgate.net |

| 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) | Prolonged heating | Gradual decomposition and accumulation of degradation products observed at 150 °C. | mdpi.com |

Electrochemical Gas Sensing Applications

The application of ionic liquids in electrochemical gas sensors is a growing field of research. nih.gov ILs offer several advantages as sensing materials, including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of gases. youtube.comnih.gov Their bifunctional nature, with tunable organic cations and inorganic or organic anions, allows for the systematic design of sensors with enhanced selectivity and sensitivity. nih.gov

While imidazolium-based ionic liquids are widely studied for this purpose, specific research on this compound in gas sensing is not extensively documented in the reviewed literature. However, the principles established with similar ionic liquids are highly relevant. For example, studies on other imidazolium ILs, such as 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide ([EMIM][N(Tf)₂]), have demonstrated their effectiveness in amperometric sensors for gases like nitrogen dioxide (NO₂). researchgate.net The ionic liquid acts as a stable electrolyte medium, facilitating the electrochemical reactions necessary for gas detection. researchgate.net Given the favorable electrochemical properties of the [Amim]⁺ cation, its use in specialized gas sensing applications remains a promising area for future investigation.

Materials Science and Polymer Chemistry

In materials science, this compound is valued both as a polymerizable monomer and as a powerful solvent for processing natural polymers.

The 1-allyl-3-methylimidazolium cation contains a reactive allyl group (CH₂=CH-CH₂–), which can undergo polymerization to form a class of materials known as poly(ionic liquid)s (PILs). These polymers combine the properties of ionic liquids, such as ionic conductivity and thermal stability, with the processability and mechanical integrity of polymers. The polymerization of the [AMIM]⁺ cation results in a polymer backbone with imidazolium rings as pendant groups. This structure allows for the creation of solid-state ion conductors or functional membranes. The properties of the resulting PIL can be tuned by exchanging the bromide anion for other anions, allowing for the customization of properties like solubility and thermal stability for specific applications.

This compound and its chloride analogue ([AMIM]Cl) have been identified as effective solvents for dissolving natural, biodegradable polymers like chitin and cellulose that are otherwise difficult to process. sigmaaldrich.comchemicalbook.comlookchem.com This capability allows for the fabrication of composite materials with unique properties. For instance, [AMIM]Br can be used to prepare composite gels of chitin and cellulose. sigmaaldrich.comlookchem.com

By dissolving these biopolymers, the ionic liquid facilitates their blending with other materials at a molecular level. For example, research using the closely related 1-allyl-3-methylimidazolium chloride has shown that regenerated composite fibers made from cellulose and duck feather exhibit significantly enhanced mechanical properties. researchgate.net One study reported a 63.7% improvement in the tensile strain of the composite fiber compared to regenerated cellulose fiber alone, demonstrating the potential of these ionic liquids to create advanced, biodegradable materials. researchgate.net The ability to process these natural polymers without derivatization opens pathways for developing sustainable films, fibers, and gels. researchgate.net

The powerful solvency of 1-allyl-3-methylimidazolium salts is particularly useful in the preparation of chemical fibers from natural sources. The chloride salt, [AMIM]Cl, has been demonstrated as a highly efficient, non-derivatizing solvent for cellulose, capable of dissolving it directly from wood pulp. researchgate.net This cellulose-[AMIM]Cl solution can then be used in wet-spinning processes to produce regenerated cellulose fibers, offering a potentially more environmentally friendly alternative to the viscose process. researchgate.netresearchgate.net

This ionic liquid also enables the homogeneous chemical modification of polymers. For example, cellulose has been successfully modified through tritylation in [AMIM]Cl, a reaction that is difficult to control in conventional solvents. nih.gov The ionic liquid provides a non-degrading medium that allows for uniform reactions along the polymer chain, leading to functionalized polymers with tailored properties for specific applications. nih.gov

Mechanistic Studies and Computational Investigations of 1 Allyl 3 Methylimidazolium Bromide

Mechanism of Action of AMIMBr in Dissolution and Stabilization

1-Allyl-3-methylimidazolium (B1248449) bromide, an ionic liquid, has garnered significant interest for its ability to dissolve and stabilize various materials, including biopolymers like cellulose (B213188) and chitin (B13524). sigmaaldrich.comresearchgate.netsigmaaldrich.com The mechanism behind this action is a complex interplay of interactions involving the imidazolium (B1220033) cation and the bromide anion.

Interactions of the Imidazolium Cation with Molecular Targets

The 1-allyl-3-methylimidazolium cation ([AMIM]⁺) plays a crucial role in the dissolution process. Its interactions with molecular targets are multifaceted and go beyond simple electrostatic attraction. The aromatic nature of the imidazolium ring allows for π-π stacking interactions with aromatic moieties present in the solute. researchgate.net Furthermore, the hydrogen atoms on the imidazolium ring, particularly the one at the C2 position, can act as hydrogen bond donors.

Studies on similar imidazolium-based ionic liquids have shown that the cation can interact with the hydroxyl groups of carbohydrates like cellulose. mdpi.comnih.gov This interaction disrupts the extensive hydrogen-bonding network within the biopolymer, leading to its dissolution. mdpi.com The presence of the allyl group on the imidazolium ring can also influence these interactions, potentially through steric effects or additional weak interactions.

Research has indicated that the electrostatic interactions between the imidazolium cations and molecules like DNA are a dominant factor in their binding. nih.gov The length of the alkyl chains on the imidazolium ring can also affect these interactions. nih.gov

Role of Ionic and Hydrogen Bonding in Chemical Transformations

Both ionic and hydrogen bonding are fundamental to the chemical transformations facilitated by 1-allyl-3-methylimidazolium bromide. The bromide anion (Br⁻) is a strong hydrogen bond acceptor and plays a critical role in breaking the hydrogen bonds of the solute. nih.gov For instance, in the dissolution of cellulose, the chloride anions in similar ionic liquids have been shown to be of critical importance. nih.gov

The imidazolium cation, as mentioned, can form hydrogen bonds with the solute. These interactions, in concert with the strong hydrogen bond accepting ability of the bromide anion, create a powerful solvent environment capable of disrupting strong intermolecular forces. nih.govnih.gov The formation of new hydrogen bonds between the ionic liquid and the solute at the expense of the solute's internal hydrogen bonds is a key step in the dissolution process. nih.gov

The stability of the resulting solution is also attributed to these ionic and hydrogen bonding interactions. The ions of AMIMBr surround the solute molecules, preventing them from re-aggregating and thus stabilizing the dissolved state.

Computational Chemistry Approaches to AMIMBr Systems

Computational chemistry provides powerful tools to investigate the complex interactions within this compound systems at a molecular level. Techniques like Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) offer insights that are often difficult to obtain through experimental methods alone.

Molecular Dynamics (MD) Simulations for Interaction Prediction

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is invaluable for predicting and analyzing the interactions between the components of the AMIMBr system and with solutes. nih.gov

By simulating the system's dynamic evolution, MD can reveal how the [AMIM]⁺ cations and Br⁻ anions arrange themselves around a solute molecule and how they disrupt its structure. nih.gov These simulations can provide detailed information on the binding modes and specificity of interactions. nih.gov For example, MD simulations have been used to show that imidazolium-based ionic liquids can penetrate phospholipid monolayers, providing a model for their interaction with cell membranes. rsc.org

Analysis of Radial Distribution Functions

A key analysis tool in MD simulations is the radial distribution function (RDF), g(r). The RDF describes how the density of surrounding particles varies as a function of distance from a reference particle. researchgate.net In the context of AMIMBr, RDFs can be calculated for various atom pairs (e.g., between the atoms of the [AMIM]⁺ cation and the Br⁻ anion, or between the ionic liquid ions and the atoms of a solute).

Analysis of RDFs can reveal the formation of distinct solvation shells around the ions and solute molecules. The positions of the peaks in the RDF indicate the most probable distances between interacting atoms, providing quantitative data on bond lengths and the structure of the local environment. This information is crucial for understanding the specific interactions, such as hydrogen bonding and ionic pairing, that govern the dissolution and stabilization processes.

Density Functional Theory (DFT) for Charge Distribution and Solvent Efficacy

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is particularly useful for studying the charge distribution within the 1-allyl-3-methylimidazolium cation and for understanding the efficacy of AMIMBr as a solvent. DFT calculations can be performed on charged molecules and surfaces, which is critical for ionic liquids. aps.org

DFT can be used to calculate various properties, including:

Optimized geometries: Determining the most stable three-dimensional structure of the [AMIM]⁺ cation and its ion pair with Br⁻. nih.gov

Interaction energies: Quantifying the strength of the interactions between the cation and anion, as well as with solute molecules. researchgate.net

Charge distribution: Mapping the electrostatic potential to identify the regions of the ions that are most likely to engage in electrostatic interactions. researchgate.net

Studies on similar imidazolium halides have used DFT to identify the most stable conformations and the preferred sites for anion interaction around the cation. nih.gov These calculations have confirmed that the halide anions preferentially situate themselves in regions where they can form hydrogen bonds with the C-H groups of the imidazolium ring. nih.gov This detailed understanding of the electronic properties and interaction energies provided by DFT is essential for explaining the solvent efficacy of this compound.

Prediction of Optimized Reaction Parameters via Computational Studies

The optimization of reaction parameters is a critical aspect of chemical synthesis, directly impacting yield, selectivity, and economic viability. Computational chemistry offers powerful tools for the a priori prediction of these parameters, thereby reducing the need for extensive and often costly experimental screening. For reactions involving ionic liquids (ILs) such as this compound ([AMIM]Br), these predictive models are particularly valuable due to the vast number of potential cation-anion combinations and their complex interactions with reactants, intermediates, and products.

Several computational approaches are employed to predict optimal reaction conditions. rsc.org Machine learning (ML) models, trained on large datasets of known reactions, can predict suitable catalysts, solvents, reagents, and temperatures for new transformations. nih.govdigitellinc.comacs.org These models learn the complex relationships between reactants, products, and reaction conditions, enabling them to make statistically informed recommendations. beilstein-journals.orgnih.gov For a given reaction involving [AMIM]Br, an ML model could suggest optimal temperature ranges or co-solvents by analyzing similar reactions in its database.

Another powerful tool is the Conductor-like Screening Model for Real Solvents (COSMO-RS), which uses quantum chemical calculations to predict the thermodynamic properties of liquids and mixtures. rsc.orgresearchgate.net COSMO-RS can be used to screen for suitable ILs for a specific application by predicting properties like solubility and activity coefficients. researchgate.netnih.gov For instance, by calculating the interaction energies between [AMIM]Br, reactants, and transition states, COSMO-RS can help in selecting the ionic liquid as a solvent or catalyst and in optimizing the reaction medium. acs.org The model can also be re-parameterized specifically for ionic liquids to improve the accuracy of its predictions for these complex systems. scm.com

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a more fundamental approach to understanding reaction mechanisms and predicting reaction outcomes. fiveable.mesolubilityofthings.com These methods can be used to calculate the potential energy surface of a reaction, identifying the transition states and intermediates. rsc.orgrsc.org This information is crucial for understanding the kinetics and thermodynamics of a reaction and for designing catalysts or reaction conditions that favor the desired pathway. researchgate.netrsc.orgresearchgate.net For a reaction utilizing [AMIM]Br, quantum chemical calculations could elucidate the role of the imidazolium cation and bromide anion in stabilizing transition states or activating reactants, thus guiding the optimization of the reaction.

These computational methods are not mutually exclusive and can be used in a complementary fashion. For example, high-throughput computational screening using COSMO-RS could identify a set of promising ILs, which could then be further investigated using more detailed quantum chemical calculations to refine the prediction of optimal reaction parameters.

Understanding the Influence of AMIMBr on Biological Systems at a Molecular Level

The interaction of ionic liquids with biological macromolecules is a field of growing interest, with implications for biocatalysis, protein stabilization, and drug delivery. Understanding these interactions at a molecular level is crucial for the rational design of IL-based biological processes.

Effects on Motional Dynamics of Proteins and Biomolecules

Molecular dynamics (MD) simulations are a powerful computational technique for investigating the structural and dynamical behavior of proteins at an atomic level. nih.govnih.govyoutube.com These simulations can provide insights into how ionic liquids like this compound ([AMIM]Br) affect the flexibility and conformational landscape of proteins.

A study on horse ferrocytochrome c revealed that [AMIM]Br has a concentration-dependent effect on the protein's motional dynamics. aip.org At low concentrations, the ionic liquid was found to reduce the thermal motion of the Ω-loop of the native protein. aip.org This suggests a stabilizing effect, where the ionic liquid restricts the conformational flexibility of this specific region. However, at higher concentrations, the denaturing effect of [AMIM]Br becomes dominant, leading to an increase in the thermal motions of the Ω-loop and subsequent unfolding of the protein. aip.org This dual behavior highlights the delicate balance of interactions between the ionic liquid and the protein surface.

Further studies on the closely related ionic liquid, 1-allyl-3-methylimidazolium chloride ([AMIM]Cl), also showed that the 1-allyl-3-methylimidazolium cation ([AMIM]⁺) can reduce the thermal fluctuation of the Met80-containing omega-loop in the natively-folded state of cytochrome c. nih.govresearchgate.net This effect is attributed to polyfunctional interactions between the [AMIM]⁺ cation and various groups on the protein surface. nih.govresearchgate.net These findings are consistent with the observations for [AMIM]Br at low concentrations.

| Concentration of [AMIM]Br | Effect on Ω-Loop Thermal Motion | Overall Effect on Protein | Reference |

|---|---|---|---|

| Low Concentration | Reduction in thermal motion | Stabilization of the native state | aip.org |

| Higher Concentration | Increase in thermal motion | Denaturation and unfolding | aip.org |

Environmental and Safety Considerations in Amimbr Research

Sustainable Aspects of AMIMBr as a Green Solvent

Ionic liquids like AMIMBr are often highlighted for their "green" characteristics, primarily centered on their potential to replace volatile organic compounds and their inherent physical properties that can contribute to safer processes.

Replacement of Traditional Organic Solvents

AMIMBr has been investigated as a replacement for conventional volatile organic solvents in various applications. acs.orgacs.org For instance, it has been effectively used to dissolve cellulose (B213188) without the need for derivatization, offering a potentially more environmentally friendly method for producing regenerated cellulose materials. acs.org The ability of ionic liquids to dissolve a wide range of materials, including polymers like chitin (B13524) and cellulose, underscores their potential to substitute for harsh and often hazardous traditional solvents. sigmaaldrich.com This substitution is a key aspect of green chemistry, aiming to reduce the environmental impact associated with solvent use. mdpi.com

Low Vapor Pressure and Non-Flammability

A significant advantage of ionic liquids, including AMIMBr, is their negligible vapor pressure. researchgate.net This property drastically reduces air pollution caused by solvent evaporation, a common issue with traditional organic solvents. The low volatility also minimizes inhalation exposure for researchers and workers. While AMIMBr is classified as a combustible liquid, its non-flammable nature at standard conditions contributes to a safer laboratory and industrial environment compared to highly flammable solvents. sigmaaldrich.comsigmaaldrich.com However, it is important to note that at high temperatures, it can decompose and may liberate toxic or corrosive gases. stobec.com

Challenges and Future Directions in Environmental Impact Assessment

Despite their "green" reputation, the environmental fate and impact of ionic liquids like AMIMBr are not fully understood and present notable challenges.

Biodegradability and Toxicity Concerns

The term "green" can be misleading, as not all ionic liquids are environmentally benign. rsc.org Research indicates that the toxicity of imidazolium-based ionic liquids is often linked to the length of the alkyl chain on the cation. nih.govnih.gov Studies on similar imidazolium (B1220033) bromide compounds have shown toxic effects on aquatic organisms like the green algae Scenedesmus obliquus and Chlorella ellipsoidea, with toxicity increasing with longer alkyl chains. nih.gov For example, research on Daphnia magna suggests that exposure to 1-alkyl-3-methylimidazolium bromide ionic liquids can induce oxidative stress, indicating a mechanism of toxicity. nih.govresearchgate.net While some marine bacteria have shown the ability to tolerate and even biodegrade certain imidazolium-based ionic liquids, the biodegradability of AMIMBr specifically requires further investigation. nih.gov The potential for these compounds to persist in the environment and cause harm to ecosystems necessitates thorough ecotoxicological studies. nih.gov

Hazard Identification and Safety Protocols for Laboratory Handling

Proper handling and safety protocols are paramount when working with any chemical, and AMIMBr is no exception. Understanding its hazards is the first step in ensuring a safe working environment.

GHS Classification and Precautionary Statements

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-Allyl-3-methylimidazolium (B1248449) bromide is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). nih.govsigmaaldrich.com The signal word associated with this compound is "Warning". sigmaaldrich.comsigmaaldrich.com

GHS Hazard Information for 1-Allyl-3-methylimidazolium bromide

| Hazard Class | Hazard Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

This table is based on aggregated GHS information. nih.govsigmaaldrich.comfishersci.com

Precautionary statements provide guidance on measures to prevent or minimize adverse effects resulting from exposure. For AMIMBr, these include a range of preventative, responsive, storage, and disposal measures.

Key Precautionary Statements for this compound

| Code | Statement |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. sigmaaldrich.com |

| P264 | Wash skin thoroughly after handling. sigmaaldrich.com |

| P280 | Wear protective gloves/eye protection/face protection. sigmaaldrich.com |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. sigmaaldrich.com |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. sigmaaldrich.com |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. sigmaaldrich.com |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. sigmaaldrich.com |

This table provides a selection of key precautionary statements. sigmaaldrich.comfishersci.com

Laboratory personnel should always consult the full Safety Data Sheet (SDS) for complete safety information and protocols before handling this compound. sigmaaldrich.comfishersci.com This includes wearing appropriate personal protective equipment (PPE) such as gloves and eye protection, and working in a well-ventilated area. sigmaaldrich.comaliyuncs.com

Personal Protective Equipment (PPE) Recommendations

When handling this compound (AMIMBr), the use of appropriate personal protective equipment (PPE) is crucial to minimize exposure and ensure laboratory safety. iolitec.defishersci.com Recommendations for PPE are based on the potential hazards associated with the compound, which include skin, eye, and respiratory irritation. roco.globalnih.gov

Eye and Face Protection: To prevent contact with the eyes, wearing appropriate protective eyeglasses or chemical safety goggles is essential. fishersci.com Specifically, safety glasses with side-shields that conform to EN166 standards are recommended. iolitec.de For situations with a high potential for splashing, a face shield may be necessary to protect the entire face. safetyculture.com It is important that eyewash stations are readily accessible in the workstation location. fishersci.comfishersci.com In case of eye contact, it is advised to rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so, and to continue rinsing. fishersci.com

Skin Protection: To avoid skin contact, handling the compound with gloves is mandatory. iolitec.de Chemical-resistant gloves made of materials like nitrile, latex, or neoprene are effective in creating a barrier. safetyculture.com It is important to inspect gloves before use and to use a proper glove removal technique to prevent skin contact with the outer surface of the glove. iolitec.de Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices. iolitec.de